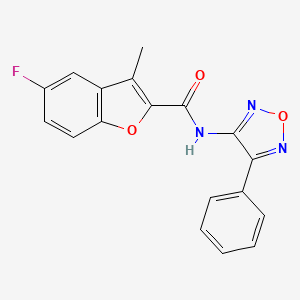
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-fluoro-3-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du benzofurane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-fluoro-3-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du noyau benzofurane : En partant d’un dérivé phénolique approprié, des réactions de cyclisation peuvent être utilisées pour former le noyau benzofurane.
Introduction des groupes fluor et méthyle : Des réactions de fluoration et de méthylation peuvent être effectuées en utilisant des réactifs tels que le N-fluoro-benzènesulfonimide (NFSI) et l’iodure de méthyle, respectivement.
Formation du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé par des réactions de cyclisation impliquant des hydrazides et des acides carboxyliques.
Couplage final : La dernière étape consiste à coupler le noyau benzofurane avec le dérivé oxadiazole en utilisant des techniques de formation de liaison amide.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Des techniques comme la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour augmenter la production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle, formant des alcools ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle oxadiazole ou le noyau benzofurane, conduisant à divers dérivés réduits.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire, en particulier au niveau des groupes fluor et phényl.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur de palladium.
Substitution : Réactifs tels que l’hydrure de sodium (NaH) ou des agents halogénants dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme D'action
Le mécanisme d’action du 5-fluoro-3-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou des acides nucléiques. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, conduisant à diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-fluoro-2-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Unicité
L’unicité du 5-fluoro-3-méthyl-N-(4-phényl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de l’atome de fluor, en particulier, peut améliorer sa stabilité et sa lipophilie, ce qui peut conduire à des propriétés pharmacocinétiques améliorées.
Propriétés
Formule moléculaire |
C18H12FN3O3 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12FN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23) |
Clé InChI |
PVZDAAUCAPACRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


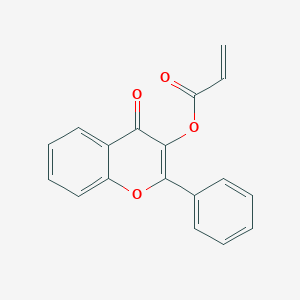
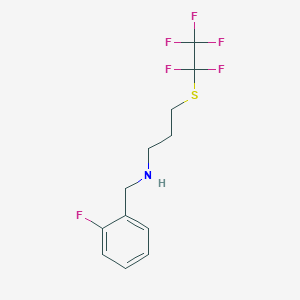
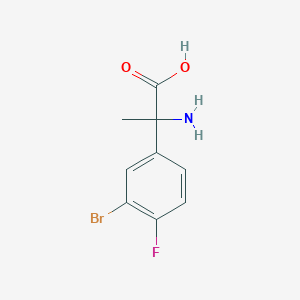
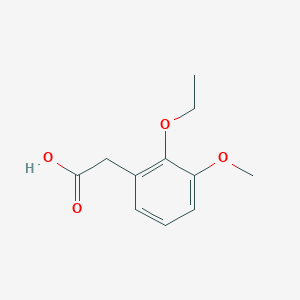
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)


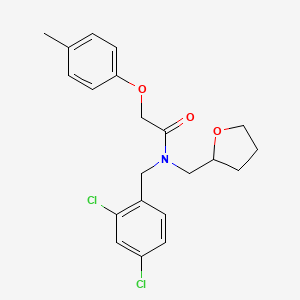
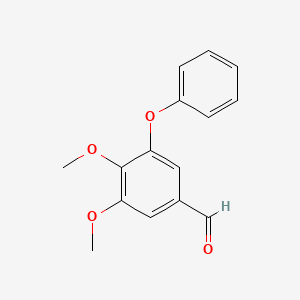

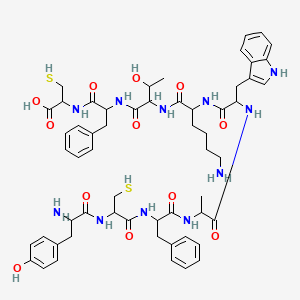
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
